molecular formula C7H4Cl4N2S B14129014 (2,3,5,6-Tetrachlorophenyl)thiourea

(2,3,5,6-Tetrachlorophenyl)thiourea

Cat. No.: B14129014
M. Wt: 290.0 g/mol
InChI Key: ADNMCQANQLDCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C_7H_4Cl_4N_2S It is a derivative of thiourea, where the phenyl group is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrachlorophenyl)thiourea typically involves the reaction of 2,3,5,6-tetrachloroaniline with thiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,5,6-Tetrachlorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or by inducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of four chlorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other thiourea derivatives. This compound’s specific substitution pattern makes it a valuable tool in various research applications, particularly in studying the effects of halogenation on thiourea derivatives .

Properties

Molecular Formula

C7H4Cl4N2S

Molecular Weight

290.0 g/mol

IUPAC Name

(2,3,5,6-tetrachlorophenyl)thiourea

InChI

InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14)

InChI Key

ADNMCQANQLDCQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.